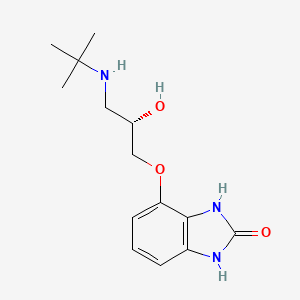
UNII-Z7YP8B158Q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,1-Dichloro-1-fluoroethane is synthesized through the chlorination of 1,1-difluoroethane. The reaction involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions typically include a temperature range of 50-100°C and a pressure range of 1-5 atmospheres . Industrial production methods involve large-scale chlorination reactors where the reaction is carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
1,1-Dichloro-1-fluoroethane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form 1,1-dichloro-1-fluoroethanol using oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Reduction of 1,1-Dichloro-1-fluoroethane can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 1,1-difluoroethane.
Scientific Research Applications
1,1-Dichloro-1-fluoroethane has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds.
Biology: In biological research, it is used as a reagent for the synthesis of fluorinated organic compounds, which are important in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is used in the pharmaceutical industry for the synthesis of fluorinated drugs, which often have improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1-fluoroethane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of fluorine and chlorine atoms, which can participate in various substitution and addition reactions. The molecular pathways involved include the formation of carbon-fluorine and carbon-chlorine bonds, which are important in the synthesis of fluorinated organic compounds .
Comparison with Similar Compounds
1,1-Dichloro-1-fluoroethane can be compared with other similar compounds such as:
1,1,1-Trichloroethane: Unlike 1,1-Dichloro-1-fluoroethane, this compound contains three chlorine atoms and is used primarily as a solvent and degreasing agent.
1,1-Difluoroethane: This compound contains two fluorine atoms and is used as a refrigerant and propellant in aerosol sprays.
1,1,1,2-Tetrafluoroethane: This compound contains four fluorine atoms and is used as a refrigerant in air conditioning systems.
1,1-Dichloro-1-fluoroethane is unique due to its specific combination of fluorine and chlorine atoms, which gives it distinct chemical properties and applications in various fields.
Properties
CAS No. |
95840-76-9 |
|---|---|
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19)/t9-/m0/s1 |
InChI Key |
UMQUQWCJKFOUGV-VIFPVBQESA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1NC(=O)N2)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O |
Synonyms |
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one hydrochloride, (+-)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (+-)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (R)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (S)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, 2-(11)C-labeled CGP 12177 CGP 12177A CGP-12177 CGP-12177A TBHPBO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















